3-Hydrazino-7-methoxy-1,2,4-benzotriazine
Description
Overview of the 1,2,4-Benzotriazine (B1219565) Heterocyclic System in Chemical Research
The 1,2,4-benzotriazine nucleus is a prominent heterocyclic scaffold that has been the subject of extensive study in organic and medicinal chemistry. epa.gov These aromatic systems are isomeric to the 1,2,3-benzotriazines and are generally found to be more stable and, consequently, more widely investigated. researchgate.net The synthesis of the 1,2,4-benzotriazine ring system can be achieved through various strategies, often involving the cyclization of appropriately substituted ortho-phenylenediamine or 2-nitrophenylhydrazine (B1229437) precursors. researchgate.net The reactivity of the benzotriazine core is influenced by the nitrogen atoms within the triazine ring, which can be protonated, alkylated, or oxidized, leading to a rich and diverse chemistry. researchgate.net This inherent reactivity allows for the introduction of a wide array of functional groups, paving the way for the synthesis of a multitude of derivatives with unique properties.
Academic Relevance of Functionalized Benzotriazine Derivatives
The academic and industrial interest in 1,2,4-benzotriazine derivatives stems from their broad spectrum of biological activities. epa.gov Functionalization of the benzotriazine scaffold has led to the discovery of compounds with potential applications in various fields. For instance, different substitution patterns on the benzotriazine ring have resulted in molecules exhibiting antimicrobial and anti-inflammatory properties. nih.gov The introduction of different functional groups allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn can influence its biological target interactions. The versatility of the benzotriazine core as a scaffold for creating diverse chemical libraries has made it a valuable tool in drug discovery and materials science. organic-chemistry.orgnih.gov
Specific Research Focus on 3-Hydrazino-7-methoxy-1,2,4-benzotriazine and Related Compounds
Among the myriad of functionalized benzotriazines, those bearing a hydrazino group at the 3-position are of particular interest due to the synthetic utility of the hydrazine (B178648) moiety. The hydrazine group can act as a nucleophile and can be readily converted into other functional groups or used to construct larger heterocyclic systems. mdpi.combeilstein-journals.org
The compound This compound is identified by its unique Chemical Abstracts Service (CAS) number 75122-37-1. matrix-fine-chemicals.com Its structure features a methoxy (B1213986) group at the 7-position of the benzene (B151609) ring and a hydrazino group at the 3-position of the triazine ring.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 3-hydrazinyl-7-methoxy-1,2,4-benzotriazine |
| CAS Number | 75122-37-1 |
| Molecular Formula | C₈H₉N₅O |
| Molecular Weight | 191.19 g/mol |
| InChIKey | OXMIZPFVOATHOH-UHFFFAOYSA-N |
While specific, in-depth research articles detailing the synthesis and reactivity of this compound are not extensively available in the public domain, its synthesis can be conceptually approached through established methods in benzotriazine chemistry. A plausible synthetic route involves the reaction of a corresponding 3-chloro-7-methoxy-1,2,4-benzotriazine with hydrazine hydrate (B1144303). The chlorine atom at the 3-position of the benzotriazine ring is generally susceptible to nucleophilic substitution, making this a viable method for introducing the hydrazino group.
The presence of both the methoxy and hydrazino groups on the benzotriazine scaffold suggests potential for further chemical modifications and the exploration of its biological properties. The methoxy group can influence the electronic properties of the aromatic system, while the hydrazino group provides a reactive handle for derivatization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-methoxy-1,2,4-benzotriazin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-5-2-3-6-7(4-5)12-13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMIZPFVOATHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381708 | |
| Record name | 3-hydrazino-7-methoxy-1,2,4-benzotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75122-37-1 | |
| Record name | 3-hydrazino-7-methoxy-1,2,4-benzotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Chemistry of 3 Hydrazino 7 Methoxy 1,2,4 Benzotriazine
Reactivity of the 1,2,4-Benzotriazine (B1219565) Ring System
The 1,2,4-benzotriazine core is an electron-deficient heteroaromatic system, which significantly influences its chemical behavior. This electron deficiency is a result of the presence of three nitrogen atoms within the six-membered triazine ring.
Nucleophilic and Electrophilic Aromatic Substitutions
The electron-deficient nature of the 1,2,4-benzotriazine ring system makes it susceptible to nucleophilic aromatic substitution, particularly at the 3-position. Studies on related 3-halo-1,2,4-benzotriazines have shown that the halogen can be readily displaced by various nucleophiles. lodz.pl For instance, 3-chloro- and 3-iodobenzo[e] lookchem.comconicet.gov.arubc.catriazine react with nucleophiles such as amines, alkoxides, and sulfanyl (B85325) groups to yield a range of C(3)-substituted derivatives. lodz.pl The presence of the methoxy (B1213986) group at the 7-position, an electron-donating group, would be expected to modulate the reactivity of the benzene (B151609) portion of the ring system towards electrophilic attack.
Electrophilic aromatic substitution on the 1,2,4-benzotriazine ring is less common due to the deactivating effect of the triazine moiety. However, reactions can occur on the benzo portion of the molecule. Research on a related 7-chloro-6-methoxybenzo[e] lookchem.comconicet.gov.arubc.catriazine derivative demonstrated an electrophilic aromatic substitution where the chloro group was displaced. nih.gov For 7-methoxybenzo[b]thiophene, a related heterocyclic system, electrophilic substitution reactions such as bromination and nitration have been shown to occur at the 4-position, suggesting a potential site of reactivity for 7-methoxy-1,2,4-benzotriazine. rsc.org
Oxidation and Reduction Pathways
The 1,2,4-benzotriazine ring system can undergo both oxidation and reduction, leading to a variety of products. Oxidation of 3,4-dihydro-1,2,4-benzotriazines, often formed from the cyclization of 2-aminophenylhydrazones, readily yields the aromatic 1,2,4-benzotriazine ring. researchgate.net The oxidation of certain 1,2,4-benzotriazinyl radicals can lead to the formation of products like 1,2,4-benzotriazin-7-ones. researchgate.net
The reduction of the 1,2,4-benzotriazine system can follow different pathways depending on the reducing agent and the substrate. One-electron reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide analogues, including a 6-methoxy derivative which is structurally related to the compound of interest, generates oxidizing benzotriazinyl radicals. ubc.ca Strong reducing agents can induce a more profound transformation, leading to the reductive ring contraction of the triazine ring to form benzimidazoles. researchgate.netscispace.com The reduction of 2-nitrophenylhydrazones is a common synthetic route that leads to the formation of the 1,2,4-benzotriazine ring system via reductive cyclization. researchgate.net
Ring Contraction and Expansion Reactions
The 1,2,4-benzotriazine skeleton can participate in ring contraction and can be formed through ring expansion reactions.
Ring Contraction: A significant reaction of 1,2,4-benzotriazines is their contraction to the more stable five-membered benzimidazole (B57391) ring system. scispace.com This transformation can be initiated by strong reducing agents. researchgate.net The reaction of 1,2,4-triazines with various reagents can lead to the contraction of the triazine ring to form an imidazole (B134444) ring. researchgate.net
Ring Expansion: Conversely, the 1,2,4-benzotriazine ring can be synthesized through ring expansion reactions of other heterocyclic systems. A notable example is the formation of 1,2,4-benzotriazines from the ring expansion of quinoxalone derivatives. lookchem.com Another synthetic strategy involves a [5+1] cycloaddition-aromatization of benzotriazoles with sulfur ylides, which effectively expands the five-membered triazole ring into the six-membered benzotriazine system. organic-chemistry.org
Valence Bond Isomerization Studies
Valence bond isomerization represents a more subtle transformation of the heterocyclic core. Research on substituted lookchem.comconicet.gov.arubc.catriazolo[3,4-c] lookchem.comconicet.gov.arubc.cabenzotriazines, including a 7-methoxy derivative, has shown an unexpected valence bond isomerization under flash vacuum pyrolysis conditions. conicet.gov.ar This reaction converts the angularly fused starting material into the isomeric linearly fused lookchem.comconicet.gov.arubc.catriazolo[4,3-b] lookchem.comconicet.gov.arubc.cabenzotriazine. conicet.gov.ar This isomerization is proposed to proceed through a concerted ring closure to an antiaromatic diazirine intermediate. conicet.gov.ar The study of valence isomerization in related systems like cyclohepta-1,3,5-triene and its hetero-analogues provides a theoretical framework for understanding such transformations. beilstein-journals.org
Reactions Involving the Hydrazino Functionality at Position 3
The hydrazino group (-NHNH2) at the 3-position is a key functional group that imparts significant reactivity to the molecule, acting as a potent nucleophile.
Condensation Reactions with Carbonyl Compounds
The hydrazino group of 3-Hydrazino-7-methoxy-1,2,4-benzotriazine readily undergoes condensation reactions with a wide range of carbonyl compounds, including aldehydes and ketones. This reaction is a classical method for the formation of hydrazones. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-((7-methoxy-1,2,4-benzotriazin-3-yl)hydrazono) derivative.
This reaction is general for various types of ketones, including aliphatic, alicyclic, and aryl aliphatic ketones. nih.gov The condensation is often catalyzed by a small amount of acid. researchgate.net This reactivity allows for the facile derivatization of the 3-hydrazino group, enabling the synthesis of a wide array of new compounds with potentially diverse chemical and biological properties. The formation of these hydrazone derivatives is a cornerstone of the chemistry of 3-hydrazino-1,2,4-benzotriazines.
Cycloaddition Reactions Leading to Fused Heterocycles
The exocyclic hydrazine (B178648) group in this compound is a potent binucleophile, readily participating in condensation and cycloaddition reactions with various electrophilic reagents to construct fused heterocyclic systems. These reactions typically involve the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization.
A prominent class of reactions involves the condensation with 1,3-dicarbonyl compounds or their equivalents to yield pyrazolo[5,1-c] nih.govnih.govcore.ac.ukbenzotriazines. nih.govresearchgate.net The reaction proceeds by initial condensation of the more reactive hydrazine nitrogen with one of the carbonyl groups, followed by cyclization and dehydration to form the fused pyrazole (B372694) ring. The regioselectivity of the cyclization is influenced by the nature of the substituents on the dicarbonyl compound. researchgate.net
Another significant cycloaddition pathway is the reaction with reagents that lead to the formation of a fused triazole ring, resulting in the nih.govnih.govcore.ac.uktriazolo[5,1-c] nih.govnih.govcore.ac.ukbenzotriazine ring system. researchgate.netresearchgate.net These reactions underscore the utility of the hydrazino moiety as a linchpin for building complex, multi-ring heterocyclic architectures. Such fused systems are of considerable interest in medicinal chemistry due to their potential biological activities. nih.govresearchgate.net
Table 1: Examples of Cycloaddition Reactions
| Reactant | Product Type | Fused Ring System | Reference |
|---|---|---|---|
| 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[5,1-c] nih.govnih.govcore.ac.ukbenzotriazine | Pyrazole | researchgate.net |
| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrazolonyl[5,1-c] nih.govnih.govcore.ac.ukbenzotriazine | Pyrazolone | researchgate.net |
| α-Haloketone followed by oxidation | nih.govnih.govcore.ac.ukTriazolo[5,1-c] nih.govnih.govcore.ac.ukbenzotriazine | 1,2,4-Triazole | researchgate.net |
| Isothiocyanates | Thiatriazolo[5,1-c] nih.govnih.govcore.ac.ukbenzotriazine | Thiatriazole | N/A |
Amidation and Acylation Reactions
The nucleophilic hydrazine group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acylhydrazide derivatives. This reaction is a fundamental transformation for modifying the hydrazine moiety and serves as a key step in the synthesis of more complex derivatives. nih.govacs.org
The resulting acylhydrazides are stable intermediates that can be isolated and characterized. The acylation typically occurs at the terminal nitrogen atom of the hydrazine group. These intermediates are valuable in their own right or can be used in subsequent reactions, such as further cyclizations to generate fused heterocycles like oxadiazoles (B1248032) or triazoles. The choice of acylating agent allows for the introduction of a wide variety of substituents, enabling the systematic modification of the molecule's properties. acs.org
Table 2: Examples of Amidation and Acylation Reactions
| Acylating Agent | Product Class | Key Intermediate | Reference |
|---|---|---|---|
| Acetyl chloride | N'-Acetyl-N-(7-methoxy-1,2,4-benzotriazin-3-yl)hydrazide | Acylhydrazide | acs.org |
| Benzoyl chloride | N'-Benzoyl-N-(7-methoxy-1,2,4-benzotriazin-3-yl)hydrazide | Acylhydrazide | nih.gov |
| Trifluoroacetic anhydride (B1165640) | N'-Trifluoroacetyl-N-(7-methoxy-1,2,4-benzotriazin-3-yl)hydrazide | Acylhydrazide | acs.org |
| Ethyl chloroformate | Ethyl 2-(7-methoxy-1,2,4-benzotriazin-3-yl)hydrazine-1-carboxylate | Hydrazinyl carboxylate | N/A |
Transformations of the Methoxy Substituent at Position 7
The methoxy group at the C-7 position of the benzotriazine ring is a key site for synthetic modification, allowing for the modulation of the electronic and pharmacological properties of the molecule.
Demethylation Reactions
The cleavage of the aryl methyl ether at position 7 to yield the corresponding 7-hydroxy-1,2,4-benzotriazine derivative is a crucial transformation. This demethylation is most commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being the reagent of choice for its high efficiency under mild conditions. nih.govnih.govcore.ac.uk Other reagents, such as strong protic acids like hydrobromic acid (HBr), can also be employed, although they may require harsher conditions.
The resulting phenolic compound is a versatile intermediate for further functionalization. The hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce new functionalities, thereby enabling the exploration of structure-activity relationships.
Stability and Lability of the Methoxy Group under Various Conditions
The stability of the C-7 methoxy group is governed by the electronic nature of the 1,2,4-benzotriazine ring system and the specific reaction conditions employed. The methoxy group exhibits a dual electronic effect: it is electron-withdrawing by induction due to the electronegativity of the oxygen atom, but strongly electron-donating by resonance through its lone pairs interacting with the aromatic π-system. stackexchange.comresearchgate.netlibretexts.org
The methoxy group is generally stable under neutral, basic, and mild acidic conditions, as well as under many reductive and oxidative conditions that target other parts of the molecule. Its lability becomes apparent under strongly acidic or Lewis acidic conditions, as exploited in demethylation reactions. sci-hub.se Care must be taken during multi-step syntheses, as prolonged exposure to certain reagents, for instance, strong reducing agents used for nitro group reduction, could potentially affect the ether linkage, although it is generally a stable functional group. acs.org
Synthetic Utility of Reaction Intermediates
The intermediates derived from the chemical transformations of this compound are valuable synthons for constructing a diverse array of more complex molecules.
Fused Heterocycles: The pyrazolo[5,1-c] nih.govnih.govcore.ac.ukbenzotriazines and nih.govnih.govcore.ac.uktriazolo[5,1-c] nih.govnih.govcore.ac.ukbenzotriazines obtained from cycloaddition reactions are themselves important targets, often investigated for their potential as bioactive agents. nih.govresearchgate.net They can also serve as scaffolds for further functionalization on either the benzotriazine or the newly formed heterocyclic ring.
Acylhydrazides: The N-acylhydrazide intermediates are not merely derivatives but key precursors for further cyclization reactions. For example, treatment with dehydrating agents can lead to the formation of fused 1,3,4-oxadiazole (B1194373) rings. These intermediates have proven utility in creating elaborate heterocyclic systems. acs.org
7-Hydroxy Derivatives: The phenolic compound obtained from demethylation is a critical intermediate. The hydroxyl group can be converted into a variety of other functional groups. For instance, it can be alkylated to introduce different ether linkages or esterified. This allows for the fine-tuning of properties such as solubility, lipophilicity, and biological target affinity. The synthesis of radiolabeled ligands for imaging applications often involves the late-stage introduction of substituents on a phenolic precursor.
The strategic use of these intermediates allows for a modular approach to the synthesis of complex chemical libraries based on the 1,2,4-benzotriazine scaffold.
Derivatization and Analog Development Strategies
Design Principles for 1,2,4-Benzotriazine (B1219565) Analogs
The design of 1,2,4-benzotriazine analogs is guided by principles aimed at optimizing their physicochemical and pharmacological profiles. A primary goal is to modulate properties such as solubility, potency, and therapeutic index by systematically varying the electronic, hydrophobic, and steric parameters of substituents. acs.orgnih.gov For instance, in the development of analogs of the bioreductive drug tirapazamine (B611382), substituents on the benzene (B151609) ring were systematically altered to fine-tune the one-electron reduction potential, which is critical for its biological activity. acs.orgnih.gov
Another key design principle is the modulation of the hydrophilic-lipophilic balance, which influences the pharmacokinetics and receptor-binding capabilities of the molecule. nih.gov This can be achieved by introducing specific moieties at position 3 or on the benzene ring. nih.gov Furthermore, isosteric replacement, such as substituting the benzene ring with a pyridine (B92270) ring, is a strategy used to alter biological activity. nih.gov The 1,2,4-benzotriazine scaffold has also been utilized as a template for designing inhibitors for specific enzymes, such as Src kinase, demonstrating its versatility as a pharmacophore. researchgate.net The creation of hybrid molecules, which combine the triazine core with other pharmacologically active structures, is a modern approach aimed at overcoming challenges like drug resistance. nih.gov
Synthetic Approaches to Substituted Derivatives
A wide array of synthetic methods has been developed to access substituted 1,2,4-benzotriazines. researchgate.netresearchgate.net These methods range from classical cyclocondensation reactions to modern metal-catalyzed cross-coupling reactions, allowing for precise control over the substitution pattern. lodz.plnih.gov
The hydrazino group at the C-3 position is a versatile handle for derivatization. It readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. nih.gov For example, 3-amino-5-hydrazinopyrazole reacts with compounds like ethyl pyruvate (B1213749) and benzil (B1666583) to yield fused pyrazolo[5,1-c] acs.orgnih.govlodz.pltriazine systems. rsc.org
The hydrazino group can also be acylated. The reaction of 6-tert-butyl-3-hydrazino-1,2,4-triazin-5(2H)-one with acetic anhydride (B1165640) results in a monoacetylated product, while using glacial acetic acid can lead to diacetylation. researchgate.net Furthermore, the hydrazino moiety can be converted into other functional groups to facilitate further modifications. For instance, ester derivatives of related benzotriazinones can be reacted with hydrazine (B178648) hydrate (B1144303) to produce hydrazides. These hydrazides are valuable intermediates that can be converted to azides and subsequently coupled with various amines or amino acids to create more complex structures. nih.gov
Modifying the substituents on the benzene portion of the 1,2,4-benzotriazine core is a common strategy to fine-tune the molecule's properties. acs.orgnih.gov A variety of synthetic routes allow for the introduction of substituents at the 5-, 6-, 7-, and 8-positions. researchgate.net For example, in the synthesis of tirapazamine analogs, a library of 34 compounds was created with systematic variations of substituents on the benzene ring, including halo, trifluoromethyl, and amino groups. acs.orgnih.gov
The synthesis of these analogs often begins with appropriately substituted 2-nitroanilines, which are then carried through a sequence of reactions to form the final benzotriazine ring system. lodz.plnih.gov The nature of these substituents can significantly influence the electronic properties and reactivity of the entire molecule. acs.orgnih.gov For example, the synthesis of 5',6'-difluoro-benzotriazole-acrylonitrile derivatives demonstrates the targeted introduction of halogens to modulate biological activity. nih.gov
The triazine ring itself can be extensively modified. A primary method involves the substitution at the C-3 position, often starting from a 3-halo-1,2,4-benzotriazine intermediate. lodz.plnih.gov Through nucleophilic aromatic substitution and metal-catalyzed (e.g., Palladium, Copper) cross-coupling reactions, a diverse range of functional groups can be installed. These include alkyl, aryl, amine, alkoxide, and cyano groups, among others. nih.govacs.org
The oxidation state of the triazine ring can also be altered. Oxidation of 1,2,4-benzotriazines can yield the corresponding N-oxides and 1,4-dioxides, which often exhibit distinct biological properties. researchgate.netresearchgate.net For instance, oxidation of 1,2,4-benzotriazine 1-oxides with trifluoroperacetic acid affords the 1,4-dioxides. researchgate.net Additionally, the degree of saturation in the ring can be changed. An intramolecular Staudinger-aza-Wittig reaction has been used to synthesize 1,2,5,6-tetrahydro-1,2,4-triazines, representing a reduced form of the aromatic system. nih.gov The triazine ring can also be fused with other heterocyclic rings, leading to complex systems like pyrrolo[2,1-c] acs.orgnih.govlodz.plbenzotriazines and thiazolo[2,3-c] acs.orgnih.govlodz.plbenzotriazines. researchgate.net
Structure-Reactivity and Structure-Interaction Relationship Studies
Understanding the relationship between the structure of 1,2,4-benzotriazine analogs and their reactivity or biological interactions is crucial for rational design. Studies have shown that the nature of substituents at both the C-3 position and on the benzene ring can significantly modulate the molecule's electronic structure, geometry, and physicochemical properties like lipophilicity. nih.govnih.gov
These structural changes directly impact how the molecule interacts with biological targets. For example, in the case of tirapazamine analogs, systematic substitution on the benzene ring allowed for a detailed examination of the structure-activity relationship (SAR) concerning their cytotoxic effects. acs.orgnih.gov Similarly, for a series of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, the substituents were found to modulate the binding affinity to sigma receptors. nih.gov Spectroscopic methods, DFT calculations, and single-crystal X-ray diffraction are powerful tools used to investigate these relationships, correlating molecular geometry and electronic properties with observed reactivity and biological activity. nih.govacs.org
A key aspect of SAR studies is quantifying the influence of a substituent's electronic properties on the reactivity of the 1,2,4-benzotriazine core. A strong correlation has been established between the electronic parameter sigma (σ) of substituents on the benzene ring and the one-electron reduction potential (E(1)) of the molecule. acs.orgnih.gov This potential is a direct measure of the molecule's reactivity in bioreductive activation processes.
Research on tirapazamine analogs demonstrated that electron-withdrawing substituents increase the reduction potential, which in turn leads to increased aerobic cytotoxicity. acs.orgnih.gov Hypoxic cytotoxicity also generally increased with a higher reduction potential, reaching a maximum for halo- and trifluoromethyl-substituted derivatives with E(1) values between approximately -370 to -400 mV. acs.orgnih.gov Similarly, studies on C-3 substituted analogs have shown a significant effect of the substituent on the π-π*(1) transition energy and a good correlation between the 1H NMR chemical shift and the substituent constant σp, providing a spectroscopic measure of the electronic influence. lodz.plnih.govacs.org
Table 1: Correlation of Benzene Ring Substituent with Reduction Potential and Cytotoxicity in Tirapazamine Analogs
This table presents a selection of data from studies on 1,2,4-benzotriazin-3-amine (B41255) 1,4-dioxide analogs, illustrating the relationship between the substituent's position and electronic nature, the one-electron reduction potential (E(1)), and the resulting biological activity.
| Substituent Position | Substituent | E(1) (mV vs. NHE) acs.orgnih.gov | Relative Hypoxic Toxicity (RHT) acs.orgnih.gov | Hypoxic Cytotoxicity Ratio (HCR) acs.orgnih.gov |
| 7 | H (Tirapazamine) | -456 | 1.0 | 48 |
| 7 | OMe | -509 | 0.2 | 100 |
| 7 | Me | -487 | 0.6 | 100 |
| 7 | F | -418 | 2.5 | 32 |
| 7 | Cl | -400 | 3.9 | 24 |
| 7 | CF₃ | -372 | 3.1 | 18 |
| 6 | Cl | -390 | 3.2 | 20 |
| 8 | CF₃ | -372 | 2.1 | 112 |
| 5 | Me | -477 | 0.3 | >33 |
Positional Isomer Effects on Molecular Properties and Interactions
The location of the methoxy (B1213986) group on the benzene portion of the 3-hydrazino-1,2,4-benzotriazine molecule dictates the electronic environment of the entire scaffold. This, in turn, influences how the molecule interacts with biological targets. Research on related 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines has provided compelling evidence for the critical role of substituent placement. A study in this area revealed that the introduction of a methoxy group at the 6-position of the benzotriazine ring led to a strong enhancement of antihypertensive activity. Conversely, shifting this same methoxy group to the 7-position resulted in a complete loss of this activity. nih.gov This stark difference underscores the sensitivity of the molecule's biological function to the positional isomerism of the methoxy group.
While direct comparative studies on the positional isomers of 3-Hydrazino-7-methoxy-1,2,4-benzotriazine are not extensively documented in publicly available research, we can infer the potential effects based on established principles of organic and medicinal chemistry. The methoxy group is an electron-donating group through resonance and can influence the acidity and basicity of the nearby nitrogen atoms in the triazine ring, as well as the reactivity of the hydrazino group.
To illustrate the potential differences between positional isomers, the following table presents hypothetical comparative data based on general chemical principles and data from related compounds. It is important to note that these are predicted trends and would require experimental verification.
| Property | 3-Hydrazino-5-methoxy-1,2,4-benzotriazine | 3-Hydrazino-6-methoxy-1,2,4-benzotriazine | This compound | 3-Hydrazino-8-methoxy-1,2,4-benzotriazine |
| Predicted Electron Density on Triazine Ring | Moderately Increased | Significantly Increased | Slightly Increased | Moderately Increased |
| Predicted Basicity of Hydrazino Group | Increased | Significantly Increased | Slightly Increased | Increased |
| Predicted Dipole Moment | Moderate | High | Low | Moderate |
| Predicted Lipophilicity (LogP) | Moderate | Low | High | Moderate |
| Hypothetical Receptor Binding Affinity | Moderate | High | Low | Moderate |
This table is illustrative and based on predicted trends. Experimental data is required for confirmation.
The synthesis of various 3-substituted 1,2,4-benzotriazines is well-established, often involving the cyclization of precursor molecules. researchgate.net Spectroscopic methods such as NMR and IR, combined with computational DFT (Density Functional Theory) calculations, are powerful tools for characterizing these isomers and understanding the electronic effects of substituent placement. nih.govmdpi.com For instance, the chemical shifts in ¹H and ¹³C NMR spectra can provide direct evidence of the electron-donating or -withdrawing effects of the methoxy group at different positions.
Spectroscopic and Advanced Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide unambiguous assignment of the protons and carbons in 3-Hydrazino-7-methoxy-1,2,4-benzotriazine.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the hydrazine (B178648) moiety.
The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, these protons would appear as a complex set of multiplets due to spin-spin coupling. The proton at position 8 (H-8), adjacent to the fused triazine ring, would likely be the most downfield of the aromatic protons. The protons at positions 5 and 6 (H-5 and H-6) would also show characteristic splitting patterns.
The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum, around 3.7-4.0 ppm. mdpi.comchemicalbook.com The protons of the hydrazine group (-NHNH₂) would present as broad singlets, and their chemical shift could vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. These exchangeable protons can be confirmed by a D₂O exchange experiment, where their signals would disappear from the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H-5 | ~7.8-8.2 | d |
| Aromatic H-6 | ~7.0-7.4 | dd |
| Aromatic H-8 | ~7.2-7.6 | d |
| Methoxy (-OCH₃) | ~3.9 | s |
| Hydrazine (-NHNH₂) | Variable (e.g., 4.5-8.0) | br s |
Note: These are predicted values based on known substituent effects and data from related benzotriazine and benzohydrazide (B10538) structures. Actual experimental values may vary. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.
The carbon atoms of the benzotriazine core would resonate in the downfield region (typically >110 ppm). The carbon atom C-3, bonded to the electron-donating hydrazine group, and the carbon C-7, attached to the methoxy group, would be significantly influenced by these substituents. The remaining aromatic carbons (C-4a, C-5, C-6, C-8, C-8a) would appear at chemical shifts typical for substituted benzene rings fused to a heterocyclic system. The carbon atom of the methoxy group (-OCH₃) is expected to appear in the 55-60 ppm range. mdpi.comacs.org
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~155-160 |
| C-4a | ~145-150 |
| C-5 | ~120-125 |
| C-6 | ~110-115 |
| C-7 | ~160-165 |
| C-8 | ~100-105 |
| C-8a | ~135-140 |
| Methoxy (-OCH₃) | ~55-60 |
Note: These are predicted values based on known substituent effects and data from analogous heterocyclic systems. Actual experimental values may vary. acs.org
Two-Dimensional NMR Methodologies
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons (H-5, H-6, and H-8).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of each protonated carbon in the molecule (C-5, C-6, C-8, and the methoxy carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons (C-3, C-4a, C-7, C-8a) by observing their correlations with nearby protons. For example, the methoxy protons would show an HMBC correlation to the C-7 carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.
The hydrazine group would exhibit N-H stretching vibrations, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹. mdpi.com The C=N stretching vibrations of the triazine ring would likely be observed in the 1620-1550 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C ring stretching bands would appear in the 1600-1450 cm⁻¹ range. The methoxy group would be identified by its characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band, typically found between 1250 and 1050 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydrazine (-NH₂) | N-H Stretch | 3200 - 3400 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methoxy (-CH₃) | C-H Stretch | 2850 - 2950 |
| Triazine Ring | C=N Stretch | 1550 - 1620 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Methoxy Group | C-O Stretch | 1050 - 1250 |
Note: These are predicted ranges based on characteristic group frequencies. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the extended conjugated system of the benzotriazine ring. The presence of the electron-donating methoxy and hydrazine groups would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,2,4-benzotriazine (B1219565) core. Typically, benzotriazole (B28993) and benzotriazine derivatives show strong absorption bands in the UV region, often between 250 and 350 nm. researchgate.netresearchgate.netnih.gov The exact position and intensity of the absorption bands would be influenced by the solvent polarity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₉N₅O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 191. researchgate.netmatrix-fine-chemicals.com In high-resolution mass spectrometry (HRMS), this would be observed at a more precise mass of approximately 191.0756.
The fragmentation pattern would likely involve characteristic losses from the parent molecule. Common fragmentation pathways for such structures include:
Loss of the hydrazine group (-N₂H₃, 31 Da) or a portion thereof.
Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, followed by the loss of carbon monoxide (CO, 28 Da).
A key fragmentation for many triazine systems is the loss of a molecule of nitrogen (N₂, 28 Da), which is a very stable neutral loss. The resulting fragment ions would provide further confirmation of the compound's structure.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,4-Benzotriazine |
| Benzotriazole |
| Benzohydrazide |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
An extensive search of scientific literature and crystallographic databases indicates that the specific single-crystal X-ray diffraction data for this compound has not been publicly reported. Consequently, detailed information regarding its solid-state molecular and crystal structure, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions derived from X-ray crystallography, is not available at this time.
While the synthesis of this compound has been described in the context of preparing its derivatives, the parent compound itself has not been the subject of a dedicated crystallographic study. conicet.gov.ar The determination of the precise three-dimensional arrangement of atoms in the crystal lattice, the planarity of the benzotriazine ring system, and the conformation of the hydrazino and methoxy substituents would require successful single-crystal growth and subsequent X-ray diffraction analysis.
Such an analysis would provide invaluable insights into the molecule's structural features, including the nature of hydrogen bonding interactions involving the hydrazino group, which are critical for understanding its chemical behavior and potential applications. Researchers in the field rely on crystallographic data to elucidate structure-property relationships, and the absence of this information for this compound represents a gap in the comprehensive characterization of this compound.
Future studies involving the successful crystallization and X-ray analysis of this compound would be necessary to provide the definitive structural data requested.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. numberanalytics.com For 3-Hydrazino-7-methoxy-1,2,4-benzotriazine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and determine key structural parameters. nih.govacs.org The optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. nbu.edu.sarub.de
The electronic structure can be elucidated through analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the regions most susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net In related benzotriazole (B28993) and triazine systems, the nitrogen atoms of the triazine ring and substituents are often identified as key sites in the electronic landscape of the molecule. researchgate.netnih.gov
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT The following data is illustrative and based on typical values for similar heterocyclic systems.
| Parameter | Value |
|---|---|
| C-N Bond Length (Triazine Ring) | 1.32 - 1.39 Å |
| N-N Bond Length (Triazine Ring) | 1.30 - 1.35 Å |
| C-C Bond Length (Benzene Ring) | 1.38 - 1.41 Å |
| C-O Bond Length (Methoxy Group) | 1.36 Å |
| N-N Bond Length (Hydrazino Group) | 1.41 Å |
| N-C-N Bond Angle (Triazine Ring) | 115° - 125° |
| C-N-N Bond Angle (Triazine Ring) | 118° - 122° |
Prediction of Reactivity and Reaction Pathways
DFT calculations are also a powerful tool for predicting the reactivity of a molecule and exploring potential reaction pathways. ethernet.edu.et The energies of the HOMO and LUMO orbitals are crucial in this regard. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from these orbital energies to quantify the molecule's reactivity. researchgate.net
For this compound, the hydrazino group is a key site for reactivity. Computational studies on similar hydrazino-substituted heterocycles have explored reaction pathways such as cyclization reactions to form fused heterocyclic systems. researchgate.netbeilstein-journals.orgresearchgate.net Theoretical investigations can model the transition states and intermediates of such reactions, providing insights into the reaction mechanism and predicting the most favorable pathways. osti.gov
Table 2: Predicted Reactivity Descriptors for this compound The following data is illustrative and based on typical values for similar heterocyclic systems.
| Descriptor | Predicted Value |
|---|---|
| HOMO Energy | -6.0 to -5.5 eV |
| LUMO Energy | -1.5 to -1.0 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
| Chemical Hardness (η) | 2.0 to 2.5 eV |
| Electrophilicity Index (ω) | 1.5 to 2.0 eV |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic view of molecular behavior, complementing the static picture from quantum chemical calculations.
Conformational Analysis
Conformational analysis is used to identify the stable conformations of a molecule and the energy barriers between them. For a molecule like this compound, which has rotatable bonds in its methoxy (B1213986) and hydrazino substituents, multiple conformations are possible. nih.gov Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to map the potential energy surface. nih.gov This analysis is crucial for understanding how the molecule's three-dimensional shape might influence its interactions with other molecules. Studies on substituted piperazines and metacyclophanes demonstrate the importance of identifying preferred conformations, which can be influenced by factors like intramolecular hydrogen bonding. nih.govresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. nih.gov This allows for the study of conformational changes, solvent effects, and the stability of molecular complexes. nih.gov For this compound, MD simulations could be used to study its behavior in different solvents, its flexibility, and its potential interactions with biological macromolecules. nbu.edu.sanih.gov
Prediction of Molecular Properties Relevant to Chemical Behavior
Computational methods can predict a wide range of molecular properties that are relevant to a compound's chemical behavior and potential applications. nih.gov These properties can be derived from the electronic structure calculations or predicted using specialized software based on the molecular structure. Properties such as dipole moment, polarizability, and solubility are important for understanding a molecule's intermolecular interactions and its behavior in different environments. researchgate.netdntb.gov.ua
Table 3: Predicted Molecular Properties of this compound The following data is illustrative and based on predictions for similar chemical structures.
| Property | Predicted Value | Relevance |
|---|---|---|
| Dipole Moment | 2.5 - 4.0 D | Polarity and intermolecular interactions |
| Polarizability | 20 - 25 ų | Response to electric fields |
| LogP (octanol-water partition coefficient) | 1.5 - 2.5 | Lipophilicity and membrane permeability |
| Aqueous Solubility | -3.0 to -2.0 log(mol/L) | Behavior in aqueous environments |
| Hydrogen Bond Donors | 2 | Potential for hydrogen bonding |
| Hydrogen Bond Acceptors | 5 | Potential for hydrogen bonding |
Exploration of Molecular Interactions and Mechanistic Pathways in Biological Systems
Investigation of Specific Molecular Targets
Enzyme Inhibition Mechanism Studies (e.g., Src kinase, c-Met protein kinase)
There are no published studies detailing the enzyme inhibition mechanism of 3-Hydrazino-7-methoxy-1,2,4-benzotriazine against Src kinase or c-Met protein kinase. While various other chemical scaffolds, such as quinolines and quinazolines, have been identified as inhibitors of these kinases, research has not been extended to this particular benzotriazine derivative. nih.govnih.govnih.gov
Computational Approaches to Ligand-Target Interactions
Molecular Docking Analysis
There are no molecular docking analyses available in the reviewed literature that specifically model the interaction of this compound with biological targets like Src kinase, c-Met, or various receptors. Such studies are essential for visualizing potential binding modes and require further investigation.
Binding Affinity Predictions
In the absence of experimental binding assays or molecular docking simulations, there are no available data on the predicted binding affinity of this compound for any biological target.
Elucidation of Biological Interaction Pathways at the Cellular or Subcellular Level
Currently, there is a significant gap in the scientific literature regarding the specific biological interaction pathways of this compound at the cellular or subcellular level. Extensive searches of scholarly databases and scientific publications have not yielded detailed research findings on the mechanisms of action or molecular targets for this particular compound.
While the broader classes of compounds, such as hydrazones and benzotriazine derivatives, are known to possess a wide range of biological activities, including antimicrobial and anticancer effects, specific data for this compound is not available in the public domain. The hydrazone group, characterized by the -NHN=CH- structure, is a well-known pharmacophore that contributes to the biological activities of many compounds. Similarly, the benzotriazine core is a structural motif found in various pharmacologically active molecules. However, direct extrapolation of these general activities to the specific compound is not scientifically valid without direct experimental evidence.
One study has noted the use of this compound as a starting material in the synthesis of other heterocyclic compounds through flash vacuum pyrolysis. This chemical transformation, however, does not provide insight into its potential interactions within a biological system.
The absence of published research in this area means that data on its cellular uptake, subcellular localization, potential enzymatic or receptor targets, and its effects on signaling pathways remains unelucidated. Therefore, no detailed research findings or data tables on its biological interaction pathways can be presented at this time. Further investigation is required to characterize the bioactivity and mechanistic pathways of this compound.
Advanced Applications of 3 Hydrazino 7 Methoxy 1,2,4 Benzotriazine As a Chemical Scaffold
Development of Novel Heterocyclic Systems and Fused Ring Compounds
The true synthetic utility of 3-Hydrazino-7-methoxy-1,2,4-benzotriazine lies in its capacity to serve as a building block for more complex heterocyclic structures. The presence of the nucleophilic hydrazino (-NHNH2) group is key to its reactivity, allowing for a variety of cyclocondensation and ring-closure reactions. researchgate.net
Researchers utilize this reactivity to construct novel fused and polycyclic systems. The hydrazino moiety can react with a wide range of compounds containing two electrophilic centers, such as 1,3-dicarbonyl compounds or their equivalents, to form new five- or six-membered rings. nih.govbeilstein-journals.org A classic example of this type of reaction is the Knorr pyrazole (B372694) synthesis, where a hydrazine (B178648) condenses with a 1,3-dicarbonyl compound to yield a pyrazole ring. nih.govbeilstein-journals.org By applying this principle, the benzotriazine scaffold can be fused or appended to other heterocyclic systems like pyrazoles, triazoles, and thiazoles.
For instance, the reaction of a hydrazino-benzotriazine derivative with β-ketoesters or α,β-unsaturated ketones can lead to the formation of pyrazolyl-benzotriazines. nih.gov These reactions often proceed via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final fused product. beilstein-journals.org The specific reaction conditions, such as the choice of solvent and catalyst (acidic or basic), can be tailored to control the reaction pathway and optimize the yield of the desired heterocyclic system. beilstein-journals.org
The development of multicomponent reactions (MCRs) has further expanded the synthetic possibilities. beilstein-journals.org In an MCR, this compound could be combined with two or more other reactants in a one-pot process to efficiently generate complex molecules, saving time and resources compared to traditional multi-step syntheses. beilstein-journals.org
| Reactant Class | Reaction Type | Resulting Heterocyclic System | Key Feature |
|---|---|---|---|
| 1,3-Dicarbonyl Compounds | Cyclocondensation (e.g., Knorr Synthesis) | Pyrazolyl-benzotriazines | Formation of a new five-membered pyrazole ring. nih.govbeilstein-journals.org |
| α,β-Unsaturated Ketones | Michael Addition followed by Cyclocondensation | Pyrazolyl-benzotriazines | Versatile method for creating substituted pyrazole rings. nih.gov |
| Isothiocyanates | Addition followed by Cyclization | Thiazolo[2,3-c] nih.govnih.govacs.orgbenzotriazines | Creates a fused thiazole (B1198619) ring system. researchgate.net |
| Orthoesters / Nitriles | Cyclization | Triazolo[5,1-c] nih.govnih.govacs.orgbenzotriazines | Builds a fused triazole ring onto the benzotriazine core. researchgate.net |
These synthetic strategies are significant as they allow for the creation of a library of novel compounds based on the 7-methoxy-1,2,4-benzotriazine core, each with potentially unique chemical and physical properties for further investigation.
Applications in Materials Science
The extended π-conjugated system of the benzotriazine ring, combined with the potential for further functionalization, makes its derivatives attractive candidates for various materials science applications.
Heterocyclic compounds, particularly those with electron-donating and electron-accepting moieties, are central to the field of organic electronics. Triazine derivatives are noted for their electron-deficient nature, making them excellent building blocks for host materials in organic light-emitting diodes (OLEDs), especially for blue phosphorescent emitters. researchgate.net When combined with electron-donating groups, such as carbazole (B46965) or phenol (B47542) derivatives, the resulting molecules can exhibit high triplet energies and good thermal stability, which are crucial for efficient and durable OLEDs. researchgate.net
While research may not have focused specifically on this compound itself, its core structure is highly relevant. The benzotriazine unit can act as an acceptor, while the methoxy (B1213986) group is a mild electron donor. The hydrazino group offers a reactive handle to attach larger, more complex donor structures, creating molecules with intramolecular charge transfer (ICT) characteristics. rsc.org Such D-A (donor-acceptor) molecules are foundational for materials used in organic photovoltaics (OPVs) and field-effect transistors (FETs). rsc.org
The benzotriazole (B28993) nucleus is a well-known chromophore that is integral to the structure of many commercial dyes and pigments, particularly those designed for UV absorption and fluorescence. researchgate.net The fusion of a benzene (B151609) ring with a triazole ring creates a stable electronic system that can be chemically tuned to absorb and emit light at specific wavelengths. researchgate.net
The hydrazino group in this compound is a key functional group for dye synthesis. It can be readily converted into an azo group (-N=N-) through diazotization and coupling reactions. This allows the benzotriazine scaffold to be linked to various coupling components (e.g., phenols, anilines, or naphthols), creating a vast range of azo dyes. The final color and properties of these dyes would be influenced by the electronic nature of the coupling partner and the substituents on the benzotriazine ring, such as the electron-donating methoxy group.
The broader class of benzotriazine compounds has been identified for use in recording and imaging materials. nih.gov This application often relies on the thermal or photochemical reactivity of the molecule. For instance, compounds that can undergo a stable and detectable change upon exposure to heat or light can be used in thermal printing papers or photographic layers. The 1,2,4-benzotriazine (B1219565) structure, with its potential for chemical transformation (such as nitrogen extrusion upon stimulation), fits this profile. The specific substituents, like the methoxy and hydrazino groups, would modulate the energy required for this transformation and the stability of the resulting products.
Role in Analytical Chemistry as Reagents
The hydrazino group is a powerful functional group in analytical chemistry due to its high reactivity towards carbonyl compounds (aldehydes and ketones). This reaction forms stable hydrazone derivatives, a process widely used in analytical derivatization.
This compound can serve as a derivatizing agent for the detection and quantification of carbonyl-containing analytes. When a sample containing an aldehyde or ketone is treated with this reagent, the resulting hydrazone will incorporate the large benzotriazine chromophore. This has two major benefits for analysis:
Enhanced Detection: The benzotriazine ring is a strong chromophore, meaning it absorbs UV or visible light very effectively. This allows for highly sensitive detection using spectrophotometry or high-performance liquid chromatography (HPLC) with a UV-Vis detector.
Improved Separation: The addition of the bulky, non-polar benzotriazine moiety significantly alters the chemical properties of the analyte, which can improve its separation from other components in a complex mixture during chromatography.
The methoxy group on the ring can further fine-tune the spectroscopic properties (e.g., the wavelength of maximum absorbance) of the resulting hydrazone derivative.
Corrosion Inhibition Research (as a broader application of hydrazino-triazine systems)
One of the most well-documented applications for hydrazino-triazine systems is in the field of corrosion inhibition. kfupm.edu.sa These organic compounds are highly effective at protecting metals, particularly steel, from corrosion in acidic environments. nih.govnih.gov Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com
The key structural features contributing to their inhibitory action are:
Heteroatoms: The multiple nitrogen atoms in the triazine ring and the hydrazino group, along with the oxygen atom in the methoxy group, possess lone pairs of electrons. These electrons can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption (chemisorption). nih.govmdpi.com
π-System: The aromatic benzotriazine ring provides a large surface area and π-electrons that can interact with the metal surface. kfupm.edu.sa
Protonation: In acidic solutions, the nitrogen atoms can become protonated. The resulting positively charged molecule can then be electrostatically attracted to the metal surface, which becomes negatively charged due to the adsorption of anions (like Cl⁻) from the acid. nih.govnih.gov
Studies on related hydrazino-s-triazine derivatives have shown that the number of hydrazino groups and the presence of other substituents like methoxy groups play a crucial role in inhibition efficiency. nih.govnih.gov For example, a study comparing mono-, di-, and tri-hydrazino triazines found that the di-hydrazino derivative (2,4-dihydrazino-6-methoxy-1,3,5-triaizine) exhibited the best performance, especially at low concentrations. nih.gov This suggests an optimal balance between the number of adsorbing hydrazino groups and the electronic contribution of the methoxy group. nih.govmdpi.com These inhibitors typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov
| Compound | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | 25 | 95.1 | nih.gov |
| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | 50 | 96.6 | nih.gov |
| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | 250 | 95.2 | nih.gov |
| 2-hydrazino-4,6-dimethoxy-1,3,5-tirazine (DMeHT) | 250 | 97.8 | nih.gov |
| 2,4,6-tridydrazino-1,3,5-triaizne (TH3) | 250 | 97.8 | nih.gov |
Future Research Directions
Innovations in Synthetic Methodologies
The synthesis of 1,2,4-benzotriazine (B1219565) derivatives has evolved significantly, moving towards more efficient and environmentally benign processes. Future research on synthesizing 3-Hydrazino-7-methoxy-1,2,4-benzotriazine could benefit from adopting these modern techniques over traditional multi-step methods, which often involve harsh conditions.
Key areas for innovation include:
Reductive Cyclization: Adapting the PtO₂-catalyzed hydrogenation of corresponding 2-nitrophenylhydrazones could offer a high-yield pathway. researchgate.net This method has proven effective for producing 3-methyl- and 3-phenyl-1,2,4-benzotriazines.
Flow Chemistry and Photocatalysis: A particularly promising direction is the use of continuous flow reactors combined with visible-light-mediated photocyclization. nih.gov This approach has been used to create benzotriazin-4(3H)-ones from acyclic aryl triazine precursors without the need for additives or photocatalysts, offering excellent yields and scalability. nih.gov Applying this to precursors of this compound could represent a significant leap in green synthesis.
Novel Cyclization Strategies: Recent advances, such as the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, provide new routes to the benzotriazine core under mild, base-mediated conditions. acs.orgnih.gov Exploring analogous pathways could lead to novel and efficient syntheses of the target compound. Another approach involves the intramolecular cyclization of 3-substituted isoindolin-1-ones, which has been shown to produce 1,2,4-benzotriazine derivatives in good yields. nih.govacs.org
These innovative methods could not only improve the efficiency and environmental footprint of the synthesis but also facilitate the production of a wider range of derivatives for structure-activity relationship studies.
Advanced Spectroscopic and Computational Characterization
A foundational step in exploring the potential of this compound is its thorough characterization using a combination of advanced spectroscopic and computational techniques. While basic data exists, a deep dive into its electronic and structural properties is required.
Future characterization should involve:
Comprehensive Spectroscopic Analysis: Detailed 1D and 2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible, and high-resolution mass spectrometry studies are essential to build a complete structural and electronic profile. nih.govmdpi.com
Density Functional Theory (DFT) Calculations: Computational studies are crucial for correlating experimental data with theoretical models. DFT can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.orgnih.gov This analysis helps in understanding the molecule's reactivity, stability, and potential for charge transfer. nih.govnih.gov
Molecular Docking Simulations: To explore potential biological applications, molecular docking studies can predict the binding affinity and interaction modes of the compound with various biological targets, such as protein receptors. nih.govsciforum.netresearchgate.net This computational screening can guide further experimental work in drug discovery.
A hypothetical table of predicted spectroscopic data, based on analyses of similar structures, is presented below.
Table 1: Predicted Spectroscopic and Computational Data for this compound
| Technique | Parameter | Predicted Value/Region | Rationale/Comparison |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm | Typical range for substituted benzene (B151609) rings. |
| Methoxy (B1213986) Protons (-OCH₃) | ~3.9 ppm | Consistent with methoxy groups on aromatic rings. | |
| Hydrazino Protons (-NH-NH₂) | 5.0 - 9.0 ppm (broad) | Highly variable, dependent on solvent and concentration. | |
| ¹³C NMR | Aromatic Carbons | 110 - 150 ppm | Standard region for benzotriazine ring carbons. |
| Methoxy Carbon (-OCH₃) | ~56 ppm | Shielded carbon due to oxygen attachment. | |
| FT-IR | N-H Stretching (Hydrazino) | 3200 - 3400 cm⁻¹ | Characteristic of primary amine groups. |
| C=N Stretching (Triazine) | 1580 - 1620 cm⁻¹ | Typical for the triazine ring system. | |
| C-O Stretching (Methoxy) | 1200 - 1250 cm⁻¹ | Characteristic of aryl-alkyl ethers. |
Deeper Understanding of Molecular Interactions and Reactivity
The interplay between the methoxy group, the hydrazino substituent, and the benzotriazine ring system dictates the molecule's reactivity and intermolecular interactions. A deeper understanding of these aspects is critical for designing applications.
Future research should focus on:
Hydrogen Bonding: The hydrazino group provides hydrogen bond donors, while the nitrogen atoms of the triazine ring and the oxygen of the methoxy group act as acceptors. researchgate.net Investigating the hydrogen bonding patterns in the solid state via X-ray crystallography and in solution can reveal how the molecule self-assembles and interacts with other species. mdpi.com This is particularly relevant for its potential use in supramolecular chemistry and as a corrosion inhibitor, where interactions with surfaces are key. nih.gov
Reactivity of the Hydrazino Group: The hydrazino moiety is a versatile functional group that can participate in a variety of reactions, such as condensation with aldehydes and ketones to form hydrazones. mdpi.comresearchgate.net This reactivity opens the door for post-synthesis functionalization, allowing for the attachment of other chemical entities to tune the molecule's properties or to link it into larger polymeric structures.
Coordination Chemistry: The nitrogen atoms in the hydrazino group and the triazine ring are potential coordination sites for metal ions. Studying the formation and properties of metal complexes with this compound could lead to new catalysts, sensors, or materials with interesting magnetic or optical properties. The ability of related benzotriazole (B28993) compounds to form strong complexes with metals is the basis for their use as corrosion inhibitors. irowater.comresearchgate.net
Exploration of Emerging Material Science Applications
The unique combination of a π-conjugated benzotriazine core and a reactive hydrazino group makes this compound a promising building block for advanced functional materials.
Key areas for exploration include:
Corrosion Inhibitors: Benzotriazole and its derivatives are renowned for their ability to protect metals, particularly copper, from corrosion. cecri.res.injacsdirectory.com They function by adsorbing onto the metal surface and forming a protective film. nih.gov The presence of multiple nitrogen atoms and the methoxy group in this compound suggests it could be a highly effective corrosion inhibitor, a hypothesis that warrants experimental validation through electrochemical and surface analysis techniques. researchgate.net
Functional Polymers: The hydrazino group provides a reactive handle for polymerization. Condensation with dialdehydes or reaction with dichlorotriazines could yield novel polymers. mdpi.comresearchgate.net Depending on the co-monomers, these polymers could possess a range of interesting properties:
Conducting Polymers: Incorporation into a conjugated backbone could lead to materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or organic solar cells. rsc.orgmdpi.comresearchgate.net
Porous Organic Polymers (POPs): Triazine-based POPs are known for their high thermal stability and porosity, making them suitable for gas storage, separation, and catalysis. researchgate.netcrimsonpublishers.comrsc.org
Flame Retardants: The high nitrogen content of the triazine ring can impart flame-retardant properties, a sought-after characteristic for enhancing the safety of commodity polymers like polypropylene. mdpi.comresearchgate.net
Table 2: Potential Material Science Applications
| Application Area | Role of this compound | Key Structural Features |
|---|---|---|
| Corrosion Inhibition | Forms a protective film on metal surfaces. | Multiple nitrogen atoms for coordination; aromatic ring for surface adhesion. |
| Organic Electronics | Monomer for π-conjugated polymers (e.g., for OLEDs). | Electron-deficient benzotriazine core; reactive hydrazino group for polymerization. |
| Porous Organic Polymers | Building block for high-surface-area materials. | Rigid triazine structure; hydrazino group for forming stable covalent linkages. |
| Flame Retardants | Char-forming agent in intumescent systems. | High nitrogen content from triazine and hydrazino groups. |
Q & A
Basic: What are the common synthetic routes for 3-Hydrazino-7-methoxy-1,2,4-benzotriazine, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of this compound derivatives typically involves cyclization reactions of hydrazine derivatives with pre-functionalized aromatic precursors. For example, hydrazine can react with substituted benzotriazine intermediates under reflux in polar solvents like ethanol or DMF, often catalyzed by acids (e.g., HCl) or bases (e.g., NaOH) . Optimization strategies include:
- Temperature control : Elevated temperatures (100–120°C) improve cyclization efficiency but require careful monitoring to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous-alcoholic mixtures facilitate deprotection steps .
- Catalyst screening : Acidic catalysts like SnCl₄ or TMCS can accelerate specific steps, such as acetylation or deacetylation .
Basic: Which spectroscopic and computational methods are used to characterize the structure and electronic properties of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm hydrazine incorporation .
- Mass Spectrometry (MS) : ESI-MS or LC-MS verifies molecular weight and fragmentation patterns, critical for distinguishing metabolites .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., charge distribution, frontier molecular orbitals) to predict reactivity and redox behavior .
- Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions between the hydrazino group and the triazine ring, influencing stability .
Basic: How does the hydrazino substituent influence the compound's reactivity compared to amino or methoxy analogs?
Answer:
The hydrazino (-NH-NH₂) group introduces unique redox and coordination properties:
- Redox Activity : Hydrazino derivatives undergo one-electron reduction more readily than amino analogs, generating radical species critical for DNA damage under hypoxia .
- Coordination Chemistry : Hydrazine can act as a bidentate ligand, forming complexes with transition metals (e.g., Fe²⁺/Cu⁺), which may enhance bioreductive activation .
- Steric Effects : Compared to methoxy groups, hydrazino’s bulkiness may hinder intercalation into DNA but promote covalent adduct formation .
Advanced: What experimental strategies can elucidate the hypoxia-selective DNA damage mechanisms of this compound?
Answer:
Methodologies include:
- Electrochemical Reduction : Simulate hypoxic conditions using enzymatic systems (e.g., NADPH:cytochrome P450 reductase) to generate reactive metabolites, followed by HPLC or LC-MS analysis .
- DNA Strand Cleavage Assays : Compare lesion patterns (e.g., guanine oxidation) under normoxic vs. hypoxic conditions using gel electrophoresis or sequencing .
- Radical Trapping : Use spin traps (e.g., DMPO) with EPR spectroscopy to detect transient benzotriazinyl or hydroxyl radicals .
Advanced: How do contradictory findings regarding the primary DNA-damaging species (benzotriazinyl radical vs. hydroxyl radical adducts) impact the design of mechanistic studies?
Answer:
Contradictions arise from differing experimental models (e.g., cell-free vs. cellular systems) and detection limits of radical species. To resolve this:
- Isotopic Labeling : Use ¹⁸O-labeled compounds to trace hydroxyl radical origins .
- Kinetic Competitions : Compare damage rates in the presence of radical scavengers (e.g., mannitol for hydroxyl radicals) .
- Computational Modeling : DFT studies can predict relative stabilities and reactivities of proposed intermediates .
Advanced: What methodologies are employed to assess the compound's bioreductive activation kinetics and metabolite profiles in hypoxic tumor models?
Answer:
- In Vitro Metabolism : Use tumor cell lysates or isolated enzymes (e.g., xanthine oxidase) under controlled O₂ levels, followed by HPLC-MS to quantify metabolites like mono-N-oxides .
- Pharmacokinetic Profiling : Radiolabel the compound (e.g., ³H/¹⁴C) to track biodistribution and reduction kinetics in xenograft models .
- Hypoxia Probes : Co-administer with pimonidazole to correlate drug activation with hypoxia marker expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
